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molecular formula C14H21NO3 B7904315 Tert-butyl 4-hydroxyphenethyl(methyl)carbamate

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate

Cat. No. B7904315
M. Wt: 251.32 g/mol
InChI Key: MTOCNSVRZPJWKW-UHFFFAOYSA-N
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Patent
US09227918B2

Procedure details

To a solution of 1.13 g (3.32 mmol) of tert-butyl 4-(benzyloxy)phenethyl(methyl)carbamate in 15 mL of methanol was added 35 mg of 10% palladium on carbon. The reaction was stirred under a hydrogen balloon atmosphere for 6 h, filtered through celite and evaporated to give tert-butyl 4-hydroxyphenethyl(methyl)carbamate as a colorless oil which was subsequently used without purification.
Name
tert-butyl 4-(benzyloxy)phenethyl(methyl)carbamate
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:25]=[CH:24][C:12]([CH2:13][CH2:14][N:15]([CH3:23])[C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:11][CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][CH2:14][N:15]([CH3:23])[C:16](=[O:22])[O:17][C:18]([CH3:20])([CH3:21])[CH3:19])=[CH:24][CH:25]=1

Inputs

Step One
Name
tert-butyl 4-(benzyloxy)phenethyl(methyl)carbamate
Quantity
1.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CCN(C(OC(C)(C)C)=O)C)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
35 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a hydrogen balloon atmosphere for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=CC=C(CCN(C(OC(C)(C)C)=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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